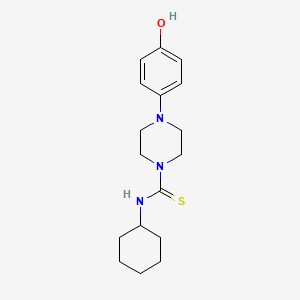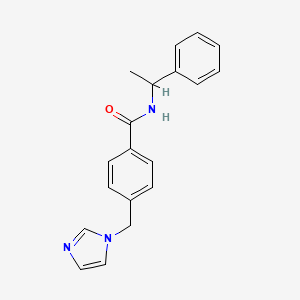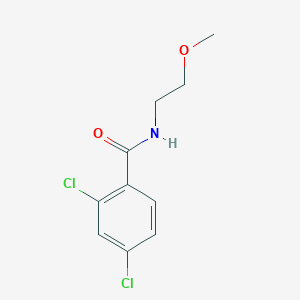
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide works by inhibiting CDK9, a protein that is involved in the regulation of transcription. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for the phosphorylation of RNA polymerase II. This phosphorylation event is necessary for the transcription of various genes, including oncogenes. Inhibition of CDK9 leads to the downregulation of various oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have a significant impact on cancer cell growth. It has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, this compound has been shown to inhibit tumor growth in xenograft models of breast and lung cancer. The biochemical and physiological effects of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide make it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is its specificity for CDK9. This compound has been shown to have minimal off-target effects, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. One potential direction is the development of more potent and selective CDK9 inhibitors. Additionally, the combination of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide with other cancer treatments, such as chemotherapy and radiation therapy, may lead to improved outcomes for cancer patients. Finally, the study of the mechanism of action of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide may lead to the identification of new targets for cancer treatment.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-chlorophenyl isothiocyanate with cyclohexylamine to form N-cyclohexyl-4-chlorophenyl isothiocyanate. This intermediate is then reacted with 4-hydroxyphenylpiperazine to form N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound works by targeting the cell cycle regulatory protein CDK9, which is involved in the regulation of transcription. Inhibition of CDK9 leads to the downregulation of various oncogenes, resulting in the inhibition of cancer cell growth.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(4-hydroxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-16-8-6-15(7-9-16)19-10-12-20(13-11-19)17(22)18-14-4-2-1-3-5-14/h6-9,14,21H,1-5,10-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLYFVFQQSPILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)


![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)

![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)